molecular formula C6H11NO4 B118390 (2R)-2-(ethoxycarbonylamino)propanoic acid CAS No. 148731-47-9

(2R)-2-(ethoxycarbonylamino)propanoic acid

Cat. No. B118390
M. Wt: 161.16 g/mol
InChI Key: JYQWKPMPTMJFCY-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(ethoxycarbonylamino)propanoic acid, also known as N-carbobenzoxy-L-alanine, is a non-proteinogenic amino acid. It is a derivative of L-alanine, where the carboxyl group is protected by a benzyloxycarbonyl group. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (2R)-2-(ethoxycarbonylamino)propanoic acid is not fully understood. However, it is known to inhibit the activity of carboxypeptidases and aminopeptidases, which are enzymes involved in the breakdown of proteins. This inhibition leads to an accumulation of peptides and proteins, which can have various effects on biochemical and physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2R)-2-(ethoxycarbonylamino)propanoic acid are diverse and depend on the specific application. In the field of biochemistry, it is used as a substrate for enzymes and can affect the activity of these enzymes. In the field of medicinal chemistry, it has been studied for its potential anticancer and antiviral properties. It has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2R)-2-(ethoxycarbonylamino)propanoic acid is its high purity. This makes it an ideal substrate for enzymatic reactions and peptide synthesis. However, its high cost can be a limitation for some experiments. Additionally, its potential toxicity and limited solubility can also be limitations for some applications.

Future Directions

There are several future directions for the study of (2R)-2-(ethoxycarbonylamino)propanoic acid. One area of interest is its potential as an anticancer and antiviral agent. Further studies are needed to determine its mechanism of action and efficacy in these applications. Additionally, its potential as a modulator of the immune response and anti-inflammatory agent should also be explored. Finally, its use as a building block for the synthesis of novel peptides and proteins should be further investigated.

Synthesis Methods

The synthesis of (2R)-2-(ethoxycarbonylamino)propanoic acid can be accomplished through several methods. One of the most commonly used methods is the reaction of (2R)-2-(ethoxycarbonylamino)propanoic acidxy-L-aspartic anhydride with ethanolamine in the presence of a catalyst such as triethylamine. This method yields a high purity product with a good yield.

Scientific Research Applications

(2R)-2-(ethoxycarbonylamino)propanoic acid has been extensively studied for its potential applications in various scientific fields. In the field of biochemistry, it is used as a substrate for enzymes such as carboxypeptidases and aminopeptidases. It is also used as a building block for the synthesis of peptides and proteins. In the field of medicinal chemistry, it has been used as a starting material for the synthesis of various pharmaceuticals. It has also been studied for its potential anticancer and antiviral properties.

properties

CAS RN

148731-47-9

Product Name

(2R)-2-(ethoxycarbonylamino)propanoic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-(ethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1

InChI Key

JYQWKPMPTMJFCY-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)N[C@H](C)C(=O)O

SMILES

CCOC(=O)NC(C)C(=O)O

Canonical SMILES

CCOC(=O)NC(C)C(=O)O

Origin of Product

United States

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